5,11-Selinadiene
CAS No.: 17627-30-4
Cat. No.: VC0232205
Molecular Formula: C12H20N2
Molecular Weight: 0
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17627-30-4 |
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Molecular Formula | C12H20N2 |
Molecular Weight | 0 |
Introduction
Chemical Identity and Structural Characterization
5,11-Selinadiene is a sesquiterpene hydrocarbon with the molecular formula C15H24 and a molecular weight of 204.3511 . This compound belongs to the broader class of terpenes, specifically the selinene family of sesquiterpenes, which are characterized by their distinct cyclic structures and arrangement of double bonds. The IUPAC standard InChIKey for 5,11-selinadiene is MOTCYZHGMCNNRH-UKRRQHHQSA-N, which provides a unique identifier for this specific chemical entity .
The structural representation of 5,11-selinadiene can be expressed in various chemical notation systems:
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SMILES notation: CC1=C2CC@@HC(=C)C
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InChI: InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h13H,1,5-10H2,2-4H3/t13-,15-/m1/s1
The compound is also known by alternative names including (-)-Selina-5,11-diene and Eudesma-5,11-diene, which reflect its structural relationship to other sesquiterpene classes .
Stereochemical Features
5,11-Selinadiene possesses a complex three-dimensional structure with specific stereochemistry that distinguishes it from similar sesquiterpenes. Its stereochemical configuration is particularly important for its biological activity and interaction with enzymatic systems. The stereochemistry is indicated in the SMILES notation by the [C@@H] and [C@] designations, which specify the absolute configuration at chiral centers .
Physical and Chemical Properties
The physical and chemical properties of 5,11-selinadiene are characteristic of sesquiterpene hydrocarbons. While specific data for 5,11-selinadiene itself is limited in the available literature, properties of closely related compounds such as Selina-3,7(11)-diene provide valuable insights into the expected physicochemical behavior of this compound.
Calculated Physicochemical Properties
The following table presents calculated physicochemical properties for Selina-3,7(11)-diene, which shares significant structural similarity with 5,11-selinadiene:
Property | Value | Unit | Method |
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Standard Gibbs free energy of formation (ΔfG°) | 200.27 | kJ/mol | Joback Calculation |
Standard enthalpy of formation (ΔfH° gas) | -104.18 | kJ/mol | Joback Calculation |
Enthalpy of fusion (ΔfusH°) | 16.02 | kJ/mol | Joback Calculation |
Enthalpy of vaporization (ΔvapH°) | 50.17 | kJ/mol | Joback Calculation |
Water solubility (log10WS) | -5.11 | Crippen Calculation | |
Octanol-water partition coefficient (logP) | 4.869 | Crippen Calculation | |
McGowan volume | 191.890 | ml/mol | McGowan Calculation |
Critical pressure (Pc) | 2069.88 | kPa | Joback Calculation |
These properties indicate that 5,11-selinadiene and related selinene compounds are highly lipophilic (high logP value), have poor water solubility, and possess significant thermal stability .
Spectroscopic Characteristics
Biosynthesis and Enzymatic Pathways
Terpene Synthase Mechanisms
The biosynthesis of 5,11-selinadiene occurs through specialized enzymatic pathways involving terpene synthases. These enzymes catalyze complex carbocation-driven cyclization reactions of linear isoprenoid precursors. Similar selinene compounds are produced by specific terpene synthases, such as selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis .
SdS catalyzes the conversion of farnesyl diphosphate (FDP) to selina-4(15),7(11)-diene, a related selinene isomer. The enzyme exhibits kinetic parameters typical of bacterial sesquiterpene synthases, with a KM value of 0.87 ± 0.11 μM and a kcat of 7.0 ± 0.02 × 10-3 s-1 .
Proposed Reaction Mechanism
The biosynthesis of selinene compounds involves a complex series of carbocation rearrangements and cyclizations. For selina-4(15),7(11)-diene, the mechanism proceeds through:
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Ionization of the diphosphate group in FDP
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Formation of an intermediate carbocation (referred to as carbocation A)
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Potential formation of a neutral intermediate (germacrene B) by deprotonation from C10
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Further rearrangement to form another carbocation (carbocation B)
This mechanism demonstrates the intricate carbocation chemistry that underlies terpene biosynthesis and provides insight into how different selinene isomers, including 5,11-selinadiene, can be formed through variations in this cyclization cascade.
Structural Classification and Relationship to Other Terpenes
Selinene Family Classification
5,11-Selinadiene belongs to the selinene family of sesquiterpenes, which are characterized by their unique carbocyclic skeleton. The selinene structural motif serves as a foundation for various natural products with diverse biological activities. This structural classification is significant for understanding structure-activity relationships and predicting potential biological functions .
Structural Features in Terpene Synthases
The crystal structure analysis of terpene synthases provides valuable insights into the enzymatic mechanisms responsible for 5,11-selinadiene biosynthesis. Studies of selinadiene synthase reveal that it belongs to the α-domain folding of terpene synthases, which is a characteristic structural feature of class I terpene synthases .
The structure of selinadiene synthase includes distinctive signature motifs, such as the NSE/DTE and DDxx(D,E) motifs, which are crucial for substrate binding and catalysis. These motifs coordinate with magnesium ions to facilitate the binding and activation of the pyrophosphate group in the substrate .
Engineering Terpene Synthases for Modified Products
Recent advances in protein engineering have enabled the modification of terpene synthases to produce novel compounds related to natural sesquiterpenes like 5,11-selinadiene. These approaches demonstrate the potential for rational design of enzymes to create specific terpene products with desired properties.
Water-Directed Hydroxylation Strategies
Research has shown that terpene synthases can be engineered to introduce hydroxyl groups at specific positions in the terpene skeleton. This has been demonstrated with selina-4(15),7(11)-diene synthase (SdS), which was modified to produce hydroxylated products such as selin-7(11)-en-4-ol .
The engineering strategy involved molecular dynamics (MD) simulations to identify key residues involved in water capture and substrate positioning. By altering specific amino acids, researchers were able to introduce water molecules into the active site, enabling hydroxylation at targeted positions of the terpene skeleton .
Role of Specific Protein Domains
The Hα-1 loop in terpene synthases undergoes substantial conformational changes during catalysis and plays a critical role in determining product specificity. Studies have shown that exchanging amino acids in this loop between different terpene synthases can dramatically alter product profiles .
When researchers exchanged four amino acids of the Hα-1 loop in certain hydroxylating enzymes with equivalent residues from the non-hydroxylating SdS, the chimeric enzymes lost their hydroxylation capability. This demonstrates the importance of specific protein domains in controlling the catalytic outcome of terpene synthases .
Future Research Directions and Applications
Rational Design of Novel Terpene Synthases
The structural and mechanistic understanding of selinadiene biosynthesis provides a foundation for the rational design of novel terpene synthases capable of producing tailored sesquiterpene products. This approach represents a promising strategy for expanding the diversity of available terpene structures for pharmaceutical and industrial applications .
Identification of Novel Terpene Synthase Subclasses
Recent structural analyses have led to the identification of new subclasses of terpene synthases, such as the class IB enzymes described in research on large-terpene synthases. These findings suggest that there may be additional, yet-to-be-discovered enzyme families capable of producing 5,11-selinadiene and related compounds through alternative mechanisms .
The class IB terpene synthases feature unique signature motifs, such as DYLDNLxD and DY(F,L,W)IDxxED, which differ from the canonical motifs found in traditional class I enzymes. These discoveries highlight the remarkable diversity of terpene biosynthetic machinery in nature and the potential for identifying novel pathways for sesquiterpene production .
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